(3-Fluoro-4-isopropoxyphenyl)methanol
Overview
Description
(3-Fluoro-4-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol . It is characterized by the presence of a fluorine atom at the third position and an isopropoxy group at the fourth position on the phenyl ring, with a methanol group attached to the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-isopropoxyphenyl)methanol typically involves the protection of hydroxyl groups, bromine substitution, etherification, and deprotection steps . The starting material, p-methyl phenol, undergoes hydroxyl protection followed by bromine substitution to introduce the fluorine atom. Etherification with isopropyl alcohol introduces the isopropoxy group, and finally, deprotection yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the use of readily available raw materials and solvents, ensuring high yields and low production costs . The reaction conditions are optimized to be mild, making the method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-isopropoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-isopropoxybenzaldehyde or 3-fluoro-4-isopropoxybenzoic acid.
Reduction: Formation of 3-fluoro-4-isopropoxytoluene.
Substitution: Formation of various substituted phenylmethanols depending on the substituent introduced.
Scientific Research Applications
(3-Fluoro-4-isopropoxyphenyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Fluoro-4-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom and isopropoxy group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-methylphenyl)methanol
- (3-Fluoro-4-ethoxyphenyl)methanol
- (3-Fluoro-4-propoxyphenyl)methanol
Uniqueness
(3-Fluoro-4-isopropoxyphenyl)methanol is unique due to the presence of the isopropoxy group, which can impart distinct physicochemical properties and biological activities compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
(3-fluoro-4-propan-2-yloxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXAJVJNHNRBFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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